NK-1 Antagonist 1

Vue d'ensemble

Description

. Il a été initialement développé par Merck Sharp & Dohme Corp. pour le traitement de diverses affections, notamment les nausées et vomissements induits par la chimiothérapie, la toux, les troubles dépressifs et l'hyperactivité vésicale .

Méthodes De Préparation

La synthèse du SCH-900978 implique plusieurs étapes, commençant par la préparation de la structure de base de la pipéridine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pipéridine : Le cycle pipéridine est synthétisé par une série de réactions de cyclisation.

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes trifluorométhylphényle et triazolyle, sont introduits par substitution nucléophile et autres réactions.

Assemblage final : Le composé final est assemblé en reliant le cycle pipéridine fonctionnalisé à d'autres fragments moléculaires par des réactions de condensation

Les méthodes de production industrielle du SCH-900978 impliqueraient la mise à l'échelle de ces voies de synthèse, l'optimisation des conditions réactionnelles et la garantie d'une pureté et d'un rendement élevés grâce à des techniques telles que la cristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Le SCH-900978 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, ainsi que divers nucléophiles et électrophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le SCH-900978 a été largement étudié pour ses applications thérapeutiques potentielles. Voici quelques-unes de ses principales applications de recherche :

Nausées et vomissements induits par la chimiothérapie : Le SCH-900978 s'est avéré prometteur pour réduire les nausées et les vomissements chez les patients recevant une chimiothérapie.

Toux : Le composé a été étudié pour son potentiel à soulager la toux chronique.

Troubles dépressifs : La recherche a exploré son utilisation dans le traitement du trouble dépressif majeur.

Hyperactivité vésicale : Le SCH-900978 a été étudié pour sa capacité à gérer les symptômes de l'hyperactivité vésicale.

Mécanisme d'action

Le SCH-900978 exerce ses effets en agissant comme un antagoniste des récepteurs des neuropeptides, en particulier le récepteur de la neurokinine-1 (NK-1) . En bloquant le récepteur NK-1, le composé inhibe la liaison de la substance P, un neuropeptide impliqué dans divers processus physiologiques, notamment la perception de la douleur, l'inflammation et la régulation de l'humeur . Cette action antagoniste conduit aux effets thérapeutiques observés dans des conditions telles que les nausées, la toux et la dépression.

Applications De Recherche Scientifique

SCH-900978 has been extensively studied for its potential therapeutic applications. Some of its key research applications include:

Chemotherapy-Induced Nausea and Vomiting: SCH-900978 has shown promise in reducing nausea and vomiting in patients undergoing chemotherapy.

Cough: The compound has been investigated for its potential to alleviate chronic cough.

Depressive Disorder: Research has explored its use in treating major depressive disorder.

Overactive Bladder: SCH-900978 has been studied for its ability to manage symptoms of overactive bladder.

Mécanisme D'action

SCH-900978 exerts its effects by acting as an antagonist of neuropeptide receptors, specifically the neurokinin-1 (NK-1) receptor . By blocking the NK-1 receptor, the compound inhibits the binding of substance P, a neuropeptide involved in various physiological processes, including pain perception, inflammation, and mood regulation . This antagonistic action leads to the therapeutic effects observed in conditions such as nausea, cough, and depression.

Comparaison Avec Des Composés Similaires

Le SCH-900978 est unique dans son action antagoniste spécifique sur le récepteur NK-1. Des composés similaires comprennent d'autres antagonistes du récepteur NK-1 tels que :

Aprepitant : Utilisé pour prévenir les nausées et les vomissements induits par la chimiothérapie.

Fosaprépitant : Une prodrogue de l'aprépitant avec des applications similaires.

Rolapitant : Un autre antagoniste du récepteur NK-1 utilisé pour des indications similaires.

Comparé à ces composés, le SCH-900978 peut offrir des avantages distincts en termes de puissance, de sélectivité et de propriétés pharmacocinétiques, bien que des recherches supplémentaires soient nécessaires pour élucider complètement ses caractéristiques uniques.

Activité Biologique

Neurokinin-1 (NK-1) receptor antagonists, including NK-1 Antagonist 1, have garnered significant attention due to their role in modulating various physiological and pathological processes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of NK-1 Receptors

NK-1 receptors are part of the tachykinin receptor family and primarily bind to substance P, a neuropeptide involved in pain perception, inflammation, and stress responses. The activation of NK-1 receptors has been implicated in several conditions, including anxiety disorders, depression, and chemotherapy-induced nausea and vomiting (CINV). Therefore, antagonists targeting these receptors are being explored for therapeutic applications.

This compound operates by blocking the binding of substance P to NK-1 receptors, thereby inhibiting the downstream signaling pathways that contribute to various physiological responses. This antagonistic action can lead to several beneficial effects:

- Reduction of Nausea and Vomiting : By preventing substance P from activating NK-1 receptors in the central nervous system (CNS), NK-1 antagonists are effective in managing CINV.

- Modulation of Pain Perception : The blockade of NK-1 receptors can also attenuate pain signaling pathways, offering potential analgesic effects.

Affinity and Selectivity

Research indicates that this compound exhibits high affinity for human NK-1 receptors with a Ki value of approximately . Its selectivity is notable as it shows significantly lower affinity for other tachykinin receptors (NK2 and NK3), which minimizes off-target effects .

In Vivo Efficacy

In preclinical studies involving animal models, this compound demonstrated significant efficacy in reducing CINV induced by chemotherapeutic agents like cisplatin. The antagonist effectively decreased both acute and delayed emesis phases .

Case Studies and Clinical Trials

Several studies have investigated the effectiveness of this compound in clinical settings:

- Chemotherapy-Induced Nausea : A systematic review highlighted that NK-1 antagonists significantly improve control over CINV when used alongside standard antiemetics .

| Study | Findings |

|---|---|

| Aapro et al. (2015) | Demonstrated efficacy of aprepitant (an NK-1 antagonist) for CINV prevention. |

| Poli-Bigelli et al. (2003) | Showed improved outcomes with combination therapy involving NK-1 antagonists. |

Biodistribution Studies

A study utilizing PET imaging with [^18F]SPA-RQ tracer illustrated the biodistribution and receptor binding characteristics of NK-1 receptors across various organs. The results indicated specific binding patterns in regions associated with nausea response, confirming the therapeutic potential of targeting these receptors .

Safety Profile

While this compound shows promise in therapeutic applications, safety assessments indicate potential risks associated with its use. Some studies reported an increased risk of severe infections when using NK-1 antagonists in combination with chemotherapy . Rigorous evaluations are necessary to establish a comprehensive safety profile.

Propriétés

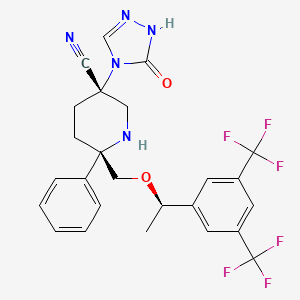

IUPAC Name |

(3S,6S)-6-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3-(5-oxo-1H-1,2,4-triazol-4-yl)-6-phenylpiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F6N5O2/c1-16(17-9-19(24(26,27)28)11-20(10-17)25(29,30)31)38-14-23(18-5-3-2-4-6-18)8-7-22(12-32,13-33-23)36-15-34-35-21(36)37/h2-6,9-11,15-16,33H,7-8,13-14H2,1H3,(H,35,37)/t16-,22-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZWFJDLNLZWDP-ZGNKEGEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC(CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@](CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F6N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873947-10-5 | |

| Record name | SCH-900978 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873947105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH-900978 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2B1Q52A8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.